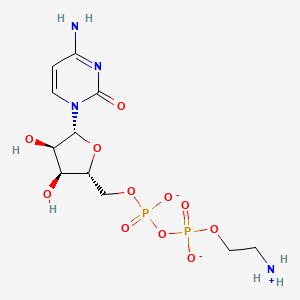
CDP-ethanolamine(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CDP-ethanolamine(1-) is conjugate base of CDP-ethanolamine arising from deprotonation of the phosphate OH groups and protonation of the amino group; major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a CDP-ethanolamine.
Aplicaciones Científicas De Investigación
Cell Membrane Integrity and Function
Phosphatidylethanolamine synthesized via the CDP-ethanolamine pathway is crucial for maintaining cell membrane integrity. It plays a significant role in various cellular functions, including membrane fusion, vesicle trafficking, and apoptosis . The proper functioning of this pathway is essential for cellular health and development.
Metabolic Regulation
Research has shown that alterations in the CDP-ethanolamine pathway can affect metabolic processes. For instance, studies on muscle-specific knockout mice indicate that disruptions in this pathway can influence diacylglycerol accumulation, which is linked to insulin resistance . This suggests that targeting the CDP-ethanolamine pathway could provide therapeutic avenues for metabolic disorders.
Neurodegenerative Diseases
The CDP-ethanolamine pathway has been implicated in neurodegenerative diseases. Variants in genes associated with this pathway have been linked to conditions such as childhood-onset neurodegenerative disease, highlighting its importance in neuronal health . Understanding these connections may lead to novel interventions.
Case Study 1: Ethanolamine Phosphotransferase 1 Localization
A study investigating the localization of EPT1 revealed its presence in the Golgi apparatus, indicating its role in lipid biosynthesis within cellular compartments . This localization is critical for efficient PE synthesis and membrane dynamics.
Case Study 2: Impact on Muscle Function
In another study, researchers observed that muscle-specific knockout of ethanolamine cytidyltransferase led to increased mitochondrial biogenesis and improved exercise performance despite elevated diacylglycerol levels . This finding challenges previous assumptions about lipid accumulation and insulin resistance, suggesting a complex relationship between lipid metabolism and muscle function.
Comparative Data Table
The following table summarizes key findings related to the applications of CDP-ethanolamine(1-) across different studies:
Propiedades
Fórmula molecular |
C11H19N4O11P2- |
|---|---|
Peso molecular |
445.24 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-azaniumylethyl phosphate |
InChI |
InChI=1S/C11H20N4O11P2/c12-2-4-23-27(19,20)26-28(21,22)24-5-6-8(16)9(17)10(25-6)15-3-1-7(13)14-11(15)18/h1,3,6,8-10,16-17H,2,4-5,12H2,(H,19,20)(H,21,22)(H2,13,14,18)/p-1/t6-,8-,9-,10-/m1/s1 |
Clave InChI |
WVIMUEUQJFPNDK-PEBGCTIMSA-M |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OCC[NH3+])O)O |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC[NH3+])O)O |
Sinónimos |
CDP ethanolamine CDP ethanolamine, P'-(32)P-labeled cytidine diphosphate ethanolamine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















